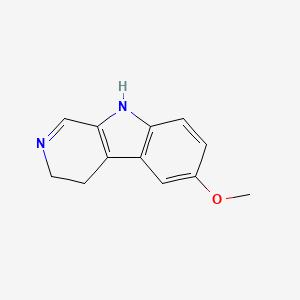
6-Methoxy-4,9-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4,9-dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family It is characterized by a methoxy group at the 6th position and a partially saturated carboline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4,9-dihydro-3H-beta-carboline typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxytryptamine with formaldehyde and formic acid, leading to the formation of the desired beta-carboline structure. Another approach involves the cycloaddition of this compound with o-quinone methides derived from Mannich bases .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Methoxy-4,9-dihydro-3H-beta-carboline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other biomolecules, modulating their activity. For instance, it has been shown to interact with alpha-2 adrenergic receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar structural features but different functional groups.
Harmine: A beta-carboline with a methoxy group at a different position.
Norharmane: A beta-carboline lacking the methoxy group.
Uniqueness: 6-Methoxy-4,9-dihydro-3H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other beta-carbolines .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
BJODVFITWMPYMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


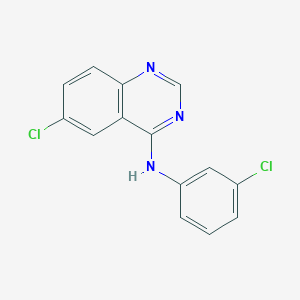

![6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10845265.png)

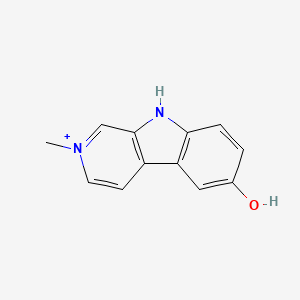

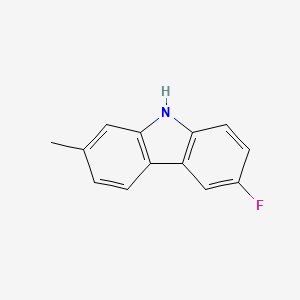
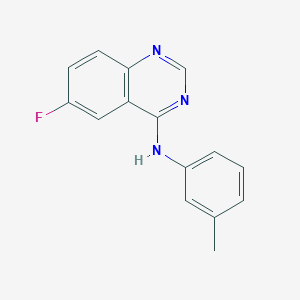
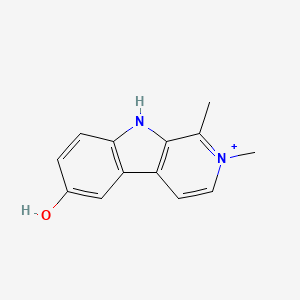

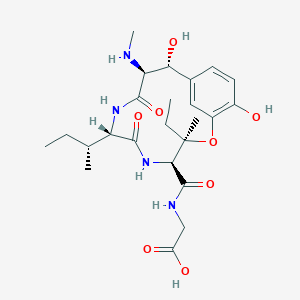
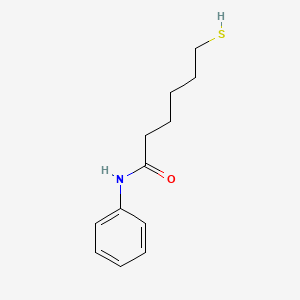
![6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B10845348.png)

